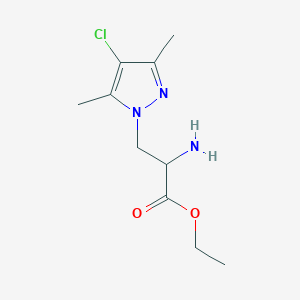
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the pyrazole attacks the bromo group of the ethyl ester, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
Ethyl 2-amino-3-(4-methyl-1h-pyrazol-1-yl)propanoate: Lacks the chloro substitution, resulting in different chemical reactivity and biological activity.
Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Ethyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-imidazol-1-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
ethyl 2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-4-16-10(15)8(12)5-14-7(3)9(11)6(2)13-14/h8H,4-5,12H2,1-3H3 |
InChI Key |
QGTPOPXPGHEGFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C(=C(C(=N1)C)Cl)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















